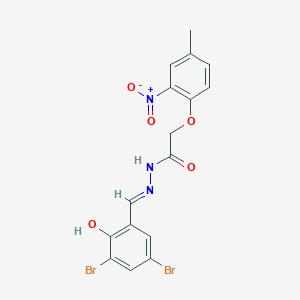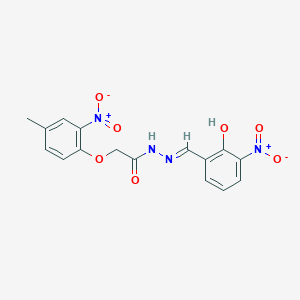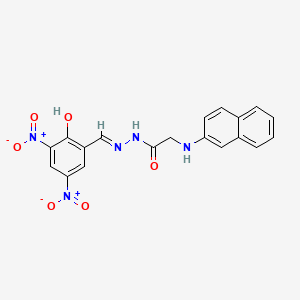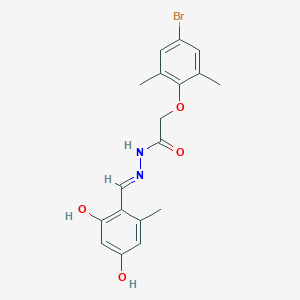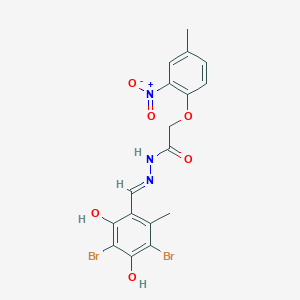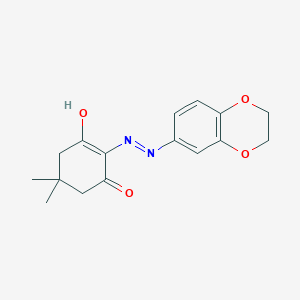![molecular formula C10H16N2O3 B3724558 3-[amino(4-morpholinyl)methylene]-2,4-pentanedione](/img/structure/B3724558.png)
3-[amino(4-morpholinyl)methylene]-2,4-pentanedione
Descripción general
Descripción
3-[amino(4-morpholinyl)methylene]-2,4-pentanedione, also known as AMMPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. AMM-PD is a highly reactive molecule that can form covalent bonds with proteins, making it an ideal tool for studying protein function and structure.
Aplicaciones Científicas De Investigación
AMM-PD has a wide range of applications in scientific research. It is commonly used as a cross-linking agent to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions. AMM-PD can also be used to identify the specific amino acid residues that are involved in protein-protein interactions.
Mecanismo De Acción
AMM-PD forms covalent bonds with amino acid residues such as lysine, cysteine, and histidine. The covalent bond formation occurs via a Schiff base reaction between the aldehyde group of AMM-PD and the amino group of the target amino acid residue. The resulting covalent bond is stable and irreversible, allowing for the identification of specific amino acid residues involved in protein-protein interactions.
Biochemical and Physiological Effects:
AMM-PD has been shown to have minimal effects on protein function and structure. It does not significantly alter the activity of the target protein or disrupt its native conformation. However, the covalent bond formation between AMM-PD and the target protein can lead to changes in protein mobility and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of AMM-PD in scientific research offers several advantages. It allows for the identification of specific amino acid residues involved in protein-protein interactions, which can aid in the development of new drugs and therapies. AMM-PD is also highly reactive, allowing for the efficient cross-linking of proteins. However, the use of AMM-PD has some limitations. It can only be used to study proteins that have accessible amino acid residues, and the covalent bond formation can lead to the formation of protein aggregates.
Direcciones Futuras
There are several future directions for the use of AMM-PD in scientific research. One direction is the development of new cross-linking agents that have improved specificity and efficiency. Another direction is the use of AMM-PD in the study of protein post-translational modifications, such as phosphorylation and glycosylation. Additionally, the use of AMM-PD in the study of protein-protein interactions in vivo is an area of active research.
Propiedades
IUPAC Name |
(E)-4-hydroxy-3-(morpholine-4-carboximidoyl)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-7(13)9(8(2)14)10(11)12-3-5-15-6-4-12/h11,13H,3-6H2,1-2H3/b9-7-,11-10? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGIEUOLQHMJFI-YOQSBJCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=N)N1CCOCC1)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



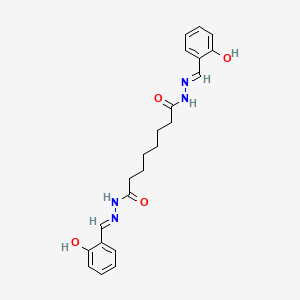
![N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3724480.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenoxyacetohydrazide](/img/structure/B3724484.png)
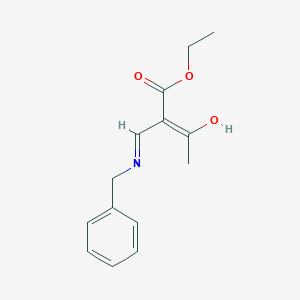
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724513.png)
